molecular formula C13H8ClF3O2 B6382023 MFCD18315775 CAS No. 1261752-50-4

MFCD18315775

Cat. No.: B6382023
CAS No.: 1261752-50-4
M. Wt: 288.65 g/mol
InChI Key: NENQFKSFOPAYRN-UHFFFAOYSA-N
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Description

The compound 2,2-Bis(aminoethoxy)propane , also known by its identifier MFCD18315775 , is an organic compound with the molecular formula C7H18N2O2 It is characterized by the presence of two aminoethoxy groups attached to a propane backbone

Properties

IUPAC Name

2-chloro-4-[3-(trifluoromethoxy)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3O2/c14-11-7-9(4-5-12(11)18)8-2-1-3-10(6-8)19-13(15,16)17/h1-7,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENQFKSFOPAYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686149
Record name 3-Chloro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261752-50-4
Record name 3-Chloro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(aminoethoxy)propane typically involves the reaction of 2-chloropropane with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with aminoethoxy groups. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of 2,2-Bis(aminoethoxy)propane may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and advanced purification techniques. The compound is then subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: 2,2-Bis(aminoethoxy)propane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.

    Substitution: The aminoethoxy groups can participate in substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted amines or ethers.

Scientific Research Applications

2,2-Bis(aminoethoxy)propane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.

    Medicine: Research into the medicinal properties of 2,2-Bis(aminoethoxy)propane includes its potential use as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: In industrial applications, the compound is used as an intermediate in the production of polymers, resins, and other specialty chemicals. Its reactivity and stability make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2,2-Bis(aminoethoxy)propane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aminoethoxy groups can form hydrogen bonds or electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • 2,2-Bis(aminomethoxy)propane
  • 2,2-Bis(aminopropoxy)propane
  • 2,2-Bis(aminobutoxy)propane

Comparison: Compared to these similar compounds, 2,2-Bis(aminoethoxy)propane is unique due to its specific aminoethoxy groups, which confer distinct chemical and biological properties. Its reactivity and stability make it particularly suitable for applications in drug discovery and material science. The presence of two aminoethoxy groups also allows for versatile chemical modifications, enhancing its utility in various research and industrial contexts.

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